
1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride” is a small organic molecule with the molecular formula C9H14ClN3O2S . It has an average mass of 263.744 Da and a mono-isotopic mass of 263.049530 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperazine ring attached to a pyridin-2-ylsulfonyl group .Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have synthesized a range of compounds using 1-(Pyridin-2-ylsulfonyl)piperazine hydrochloride as a key intermediate. These compounds are explored for their potential in treating various diseases due to their specific chemical properties. For instance, compounds with 1-(Pyridin-2-ylsulfonyl)piperazine as a core structure have been evaluated for their anticancer activity, showing promising results in in vitro models against different cancer cell lines. This highlights the compound's potential role in the development of new anticancer therapies (Kumar et al., 2013).
Development of New Synthetic Processes
The compound has been instrumental in facilitating the development of scalable and efficient synthetic processes. Studies have demonstrated its use in optimizing reaction conditions to achieve high yields and purity of target compounds. For example, a novel Rho kinase inhibitor, important for treating central nervous system disorders, was synthesized through a process involving this compound, showcasing the compound's utility in creating therapeutically relevant molecules with high efficiency and scalability (Wei et al., 2016).
Exploration of Antimicrobial Properties
Furthermore, the antimicrobial properties of derivatives of this compound have been extensively studied. These derivatives have shown variable and modest activity against a range of bacterial and fungal strains. Such studies contribute to the understanding of the compound's role in the design and development of new antimicrobial agents, which could be crucial in combating drug-resistant infections (Patel, Agravat, & Shaikh, 2011).
Propriétés
IUPAC Name |
1-pyridin-2-ylsulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-4-11-9)12-7-5-10-6-8-12;/h1-4,10H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWXEQXTWWDNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)
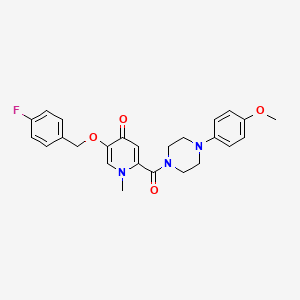
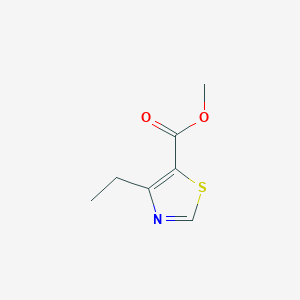
![2-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2561528.png)
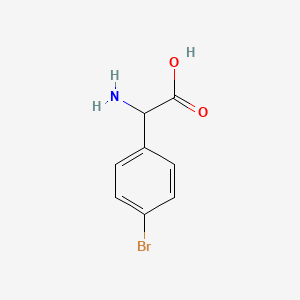
![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)
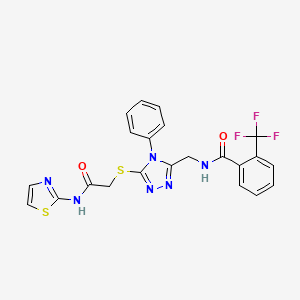
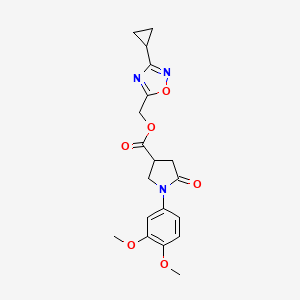
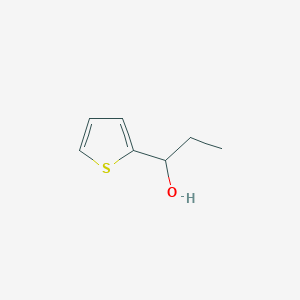

![2-Chloro-1-(6-ethyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)ethanone](/img/structure/B2561540.png)
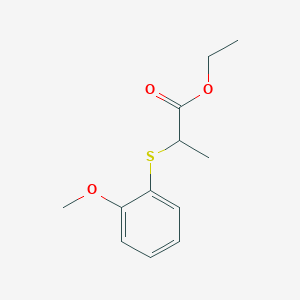
![2-({[(4-Chlorophenyl)sulfanyl]acetyl}amino)benzamide](/img/structure/B2561546.png)